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Abstract
Molidustat sodium salt is a potent, orally bioavailable inhibitor of hypoxia-inducible factor

prolyl hydroxylase (HIF-PH) enzymes, developed for the treatment of anemia associated with

chronic kidney disease (CKD). By inhibiting HIF-PH, Molidustat mimics the physiological

response to hypoxia, leading to the stabilization of HIF-α subunits. This stabilization promotes

the transcription of hypoxia-inducible genes, most notably the gene for erythropoietin (EPO),

thereby stimulating erythropoiesis. This technical guide provides an in-depth overview of the

discovery, mechanism of action, and synthesis of Molidustat sodium salt, along with detailed

experimental protocols and key quantitative data.

Discovery and Development
Molidustat (also known as BAY 85-3934) was identified by Bayer AG through a multi-parameter

lead optimization program that began with a high-throughput screening (HTS) campaign. The

initial screening of Bayer's corporate compound library identified a promising hit, BAY-908,

which belongs to the 2,4-diheteroaryl-1,2-dihydro-3H-pyrazol-3-one class of compounds.[1][2]

Extensive structure-activity relationship (SAR) studies were conducted to optimize the potency

and pharmacokinetic properties of the initial hit. This optimization process ultimately led to the

identification of Molidustat, which demonstrated a favorable profile as a potent HIF-PH inhibitor.

[1] The sodium salt form of Molidustat was selected for clinical development due to its
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significantly increased aqueous solubility (28 g/L for the sodium salt vs. 143 mg/L for the free

form) and non-hygroscopic nature, which are advantageous for pharmaceutical formulation.[1]

Mechanism of Action: HIF-PH Inhibition
Molidustat's therapeutic effect is derived from its ability to inhibit the family of HIF-prolyl

hydroxylase enzymes (PHD1, PHD2, and PHD3).[3] Under normoxic (normal oxygen)

conditions, these enzymes hydroxylate specific proline residues on the alpha subunit of

hypoxia-inducible factor (HIF-α). This hydroxylation event is a critical signal for the von Hippel-

Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for rapid proteasomal

degradation.[1]

By inhibiting PHDs, Molidustat prevents the hydroxylation of HIF-α, even in the presence of

normal oxygen levels. This leads to the stabilization and accumulation of HIF-α, which then

translocates to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and binds to hypoxia-

response elements (HREs) in the promoter regions of target genes. A key target gene is

erythropoietin (EPO), which is the primary hormone responsible for stimulating the production

of red blood cells in the bone marrow.[1][4] The resulting increase in endogenous EPO

production addresses the anemia characteristic of chronic kidney disease.
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Caption: Molidustat's Mechanism of Action on the HIF Signaling Pathway.

Quantitative Data
In Vitro Potency of Molidustat
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Enzyme Target IC50 (nM)

PHD1 480

PHD2 280

PHD3 450

In vitro IC50 values for Molidustat against

human prolyl hydroxylase domain enzymes.[3]

Clinical Efficacy in Patients with Chronic Kidney
Disease (Non-Dialysis)

Treatment Group Baseline Mean Hb (g/dL)
Mean Hb during Evaluation
(g/dL)

Molidustat 9.84 (± 0.64) 11.28 (95% CI: 11.07, 11.50)

Darbepoetin alfa 10.00 (± 0.61) 11.70 (95% CI: 11.50, 11.90)

Results from a 52-week,

randomized, open-label,

active-control, parallel-group,

multicenter, phase 3 study in

Japanese patients with renal

anemia not receiving dialysis.

[5]

Long-Term Efficacy in Patients with Chronic Kidney
Disease (Dialysis)
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Treatment Group Baseline Mean Hb (g/dL)
Mean Hb during Study
(g/dL)

Molidustat 10.40 (± 0.70) 10.37 (± 0.56)

Epoetin 10.52 (± 0.53) 10.52 (± 0.47)

Data from a long-term

extension study (up to 36

months) in patients with

anemia due to CKD and

receiving dialysis.[6][7]

Experimental Protocols
Synthesis of Molidustat Sodium Salt
The synthesis of Molidustat sodium salt is achieved through a multi-step process, with a key

intermediate being the pyrazolone core. The following is a representative protocol based on

published large-scale synthesis.[1]

4,6-Dichloropyrimidine 4-(6-Chloropyrimidin-4-yl)morpholine
Morpholine, NaHCO3, H2O, heat

4-(6-Hydrazinopyrimidin-4-yl)morpholine
Hydrazine hydrate, NEt3, H2O

Molidustat (Free Form)

Intermediate 4, TFA, EtOAc, heat

Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate Ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

N,N-dimethylformamide
dimethyl acetal, heat

Molidustat Sodium Salt
NaOH, MeOH/H2O, NEt3

Click to download full resolution via product page

Caption: Simplified Workflow for the Synthesis of Molidustat Sodium Salt.

Step 1: Synthesis of 4-(6-chloropyrimidin-4-yl)morpholine

To a solution of 4,6-dichloropyrimidine in water, add morpholine.

Add sodium bicarbonate (NaHCO3) and heat the reaction mixture.
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After completion, cool the mixture and filter the precipitate. Wash with water and dry to yield

the product.

Step 2: Synthesis of 4-(6-hydrazinopyrimidin-4-yl)morpholine

Suspend 4-(6-chloropyrimidin-4-yl)morpholine in water.

Add triethylamine (NEt3) followed by hydrazine hydrate.

Stir the reaction at room temperature. The product is typically used in the next step without

further purification.

Step 3: Synthesis of Ethyl 3-(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate

React ethyl 2-(1H-1,2,3-triazol-1-yl)acetate with N,N-dimethylformamide dimethyl acetal.

Heat the mixture, then cool to crystallize the product.

Step 4: Synthesis of Molidustat (BAY 85-3934)

To a solution of 4-(6-hydrazinopyrimidin-4-yl)morpholine in ethyl acetate, add ethyl 3-

(dimethylamino)-2-(1H-1,2,3-triazol-1-yl)acrylate.

Add trifluoroacetic acid (TFA) and heat the reaction mixture.

Upon cooling, the product precipitates and can be collected by filtration.

Step 5: Formation of Molidustat Sodium Salt

Suspend Molidustat in a mixture of methanol and water.

Add triethylamine, followed by a solution of sodium hydroxide (NaOH).

Stir the mixture to allow for salt formation. The Molidustat sodium salt can then be isolated.

In Vitro HIF-Prolyl Hydroxylase (PHD) Inhibition Assay
(TR-FRET)
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This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET)

assay to measure the inhibition of PHD enzymes.[1]

Materials:

Recombinant human PHD1, PHD2, or PHD3

Biotinylated HIF-1α peptide substrate (e.g., biotinyl-DLDLEMLAPYIPMDDDFQL)

Europium-labeled anti-hydroxylated HIF-1α antibody (or a VBC complex)

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

Assay Buffer: 20 mM Tris (pH 7.5), 5 mM KCl, 1.5 mM MgCl2

Co-factors: 2-oxoglutarate, FeSO4, Ascorbate

Molidustat stock solution in DMSO

384-well assay plates

Procedure:

Prepare the assay buffer containing the required concentrations of 2-oxoglutarate, FeSO4,

and ascorbate.

Add the biotinylated HIF-1α peptide substrate to the wells of the assay plate.

Add serial dilutions of Molidustat or vehicle control (DMSO) to the wells.

Initiate the enzymatic reaction by adding the recombinant PHD enzyme to each well.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding a solution containing EDTA.

Add the detection reagents: Europium-labeled anti-hydroxylated HIF-1α antibody and

streptavidin-conjugated acceptor fluorophore.
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Incubate for a further period to allow for antibody binding.

Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at

~615 nm and ~665 nm).

Calculate the ratio of the acceptor and donor fluorescence to determine the extent of HIF-1α

hydroxylation and subsequently the inhibitory effect of Molidustat.

Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-1α stabilization in cultured cells treated with

Molidustat.[8][9]

Materials:

Human cell line (e.g., HeLa, Hep3B, or A549)

Cell culture medium and supplements

Molidustat stock solution in DMSO

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies: anti-HIF-1α and anti-β-actin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in culture plates and allow them to adhere overnight.
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Treat the cells with various concentrations of Molidustat or vehicle control (DMSO) for a

specified duration (e.g., 4-6 hours).

Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

Scrape the cell lysates and collect them in microcentrifuge tubes.

Determine the protein concentration of each lysate using a suitable method (e.g., BCA

assay).

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane again and apply the chemiluminescent substrate.

Visualize the protein bands using a chemiluminescence imaging system.

Strip the membrane and re-probe with an anti-β-actin antibody to confirm equal protein

loading.

Conclusion
Molidustat sodium salt represents a significant advancement in the treatment of anemia

associated with chronic kidney disease. Its discovery through a systematic drug discovery

process and its well-characterized mechanism of action as a HIF-PH inhibitor highlight the

potential of targeting the hypoxia-sensing pathway for therapeutic benefit. The robust synthesis

process and favorable physicochemical properties of the sodium salt have enabled its
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successful clinical development. The experimental protocols detailed in this guide provide a

framework for the further investigation of Molidustat and other HIF-PH inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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